molecular formula C14H11NO3 B1296370 5H-chromeno[2,3-b]pyridin-7-ylacetic acid CAS No. 52549-07-2

5H-chromeno[2,3-b]pyridin-7-ylacetic acid

Cat. No. B1296370
CAS RN: 52549-07-2
M. Wt: 241.24 g/mol
InChI Key: KFCLXFOOVXFBNL-UHFFFAOYSA-N
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Description

5H-chromeno[2,3-b]pyridin-7-ylacetic acid, also known as CPA, is a chemical compound that has gained recognition in various scientific fields. It has a linear formula of C15H13NO3 .


Synthesis Analysis

The synthesis of chromeno[2,3-b]pyridines involves multicomponent and pseudo-multicomponent synthetic approaches and one-pot transformations based on the reactions of carbonyl compounds, malononitrile or its derivatives, and CH-acids . Examples of the use of various catalysts, microwave and ultrasonic radiation, as well as electric current for the implementation of multicomponent transformations of this type are given .


Molecular Structure Analysis

The molecular structure of 5H-chromeno[2,3-b]pyridin-7-ylacetic acid is represented by the linear formula C15H13NO3 . The molecular weight is 255.276 .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Research highlights the importance of hybrid catalysts in the synthesis of complex heterocyclic structures, such as pyranopyrimidines, which share a similar complexity to "5H-chromeno[2,3-b]pyridin-7-ylacetic acid". These catalysts include organocatalysts, metal catalysts, and nanocatalysts, underscoring their versatility in creating pharmacologically significant scaffolds with broad applicability in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Corrosion Inhibition

Quinoline derivatives, closely related to chromeno[2,3-b]pyridines, have been studied for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, illustrating the potential for "5H-chromeno[2,3-b]pyridin-7-ylacetic acid" derivatives in materials science, particularly in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

Organic Synthesis and Pharmacological Importance

The review on the synthetic protocols for benzo[c]chromen-6-ones and the pharmacological significance of these compounds suggest a related area of research where "5H-chromeno[2,3-b]pyridin-7-ylacetic acid" could be involved. These compounds serve as core structures in secondary metabolites with considerable pharmacological importance, pointing to potential applications in drug development and synthetic organic chemistry (Mazimba, 2016).

Catalysis and Drug Applications

Studies on heterocyclic N-oxide molecules, including those derived from pyridine, demonstrate their utility in organic synthesis, catalysis, and drug applications. These compounds, owing to their versatility as synthetic intermediates and biological significance, provide a framework for considering "5H-chromeno[2,3-b]pyridin-7-ylacetic acid" in similar contexts, highlighting its potential in catalysis and pharmaceuticals (Li et al., 2019).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product, including any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(17)7-9-3-4-12-11(6-9)8-10-2-1-5-15-14(10)18-12/h1-6H,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCLXFOOVXFBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)OC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314253
Record name MLS003115531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid

CAS RN

52549-07-2
Record name MLS003115531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.5 g of 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]-pyridine in a mixture of 60 ml of acetic acid and 25 ml of concentrated hydrochloric acid is heated under reflux for 24 hours. After concentration, water is added to the residue, and further 10% sodium hydroxide solution is added to dissolve the residue. An insoluble material is removed by extraction with chloroform. The aqueous layer is made acid with acetic acid, and the resulting crystalline precipitate is filtered off. The crystals are recrystallized from dioxane to give 8.5 g of 5H-[1]benzopyrano[2,3-b]-pyridin-7-yl-acetic acid as white needles melting at 218°C.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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